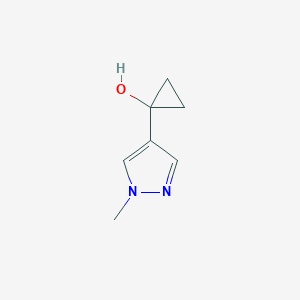
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans” is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the search results.Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans involves the condensation of a pyridine-3-carboxaldehyde with a chiral amine, followed by a series of reactions to form the desired product.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "N,N-dimethylpropane-1,3-diamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of pyridine-3-carboxaldehyde with N,N-dimethylpropane-1,3-diamine in methanol to form the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the corresponding amine intermediate.", "Step 3: Protection of the amine intermediate with acetic anhydride and sodium acetate in ethyl acetate to form the corresponding N-acetyl amine intermediate.", "Step 4: Deprotection of the N-acetyl amine intermediate with hydrochloric acid in methanol to form the corresponding amine intermediate.", "Step 5: Cyclization of the amine intermediate with ethyl acetate and sodium hydroxide to form the corresponding pyrrolidine intermediate.", "Step 6: Oxidation of the pyrrolidine intermediate with sodium periodate in water to form the corresponding pyrrolidinone intermediate.", "Step 7: Protection of the pyrrolidinone intermediate with acetic anhydride and sodium acetate in ethyl acetate to form the corresponding N-acetyl pyrrolidinone intermediate.", "Step 8: Deprotection of the N-acetyl pyrrolidinone intermediate with hydrochloric acid in methanol to form the desired product, rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans." ] } | |
Numéro CAS |
1807940-73-3 |
Nom du produit |
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans |
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



